molecular formula C19H19FN2O3S2 B2538495 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 946251-77-0

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B2538495
CAS No.: 946251-77-0
M. Wt: 406.49
InChI Key: RTRXRMCTPAPALI-UHFFFAOYSA-N
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Description

N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 3-fluorophenyl group and an ethyl linker to the sulfonamide moiety. The benzene ring of the sulfonamide is further substituted with methoxy and methyl groups at the 4- and 3-positions, respectively. Key functional groups include the sulfonamide (-SO₂NH-), thiazole ring, and aryl fluoride, which are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S2/c1-13-10-17(6-7-18(13)25-2)27(23,24)21-9-8-16-12-26-19(22-16)14-4-3-5-15(20)11-14/h3-7,10-12,21H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRXRMCTPAPALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Coupling with the Sulfonamide Group: The final step involves coupling the thiazole derivative with a sulfonamide precursor under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under suitable conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound’s properties can be utilized in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used as a probe to study various biological processes, particularly those involving sulfonamide interactions.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several classes of sulfonamide- and thiazole-containing molecules. Below is a detailed comparison based on substituents, synthesis strategies, and spectral properties.

Thiazole-Sulfonamide Hybrids
Compound Name/ID Key Structural Features Synthesis Route Spectral Data (IR/NMR) Biological Activity (if reported) Reference
Target Compound 3-Fluorophenyl-thiazole, ethyl-sulfonamide, 4-methoxy-3-methylbenzene Likely via coupling of thiazole-ethylamine with sulfonyl chloride intermediate Not reported in evidence; expected C=S (~1240–1255 cm⁻¹), NH (~3150–3400 cm⁻¹) Not specified
FTBU-1 () 1,3-Thiazol-4-yl, benzimidazole, urea linker In-house synthesis; details unspecified Not provided Not specified, but used in biological studies
MBG () 2-Amino-1,3-thiazol-4-yl, acetamide, hydroxy-phenethylamine Multi-step synthesis involving acetamide and thiazole coupling Molecular weight: 396.51 g/mol RAβ3 agonist; tested in clinical studies
4CJ Ligand () 3-Fluoroanilino-thiazole, phenylacetamide Structure-based design for protein interaction Formula: C₁₇H₁₄FN₃OS Ligand in PDB entry 4CJ; likely enzyme/protein target

Key Observations :

  • Thiazole Substitution: The target compound’s 3-fluorophenyl-thiazole group distinguishes it from MBG (2-amino-thiazole) and the 4CJ ligand (3-fluoroanilino-thiazole). Fluorine substitution enhances metabolic stability and lipophilicity compared to amino or acetamide groups .
  • Sulfonamide vs. Acetamide : The sulfonamide group in the target compound may improve solubility and hydrogen-bonding capacity relative to the acetamide in the 4CJ ligand .
  • Synthesis : Unlike triazole-thiazole hybrids in (reflux with α-halogenated ketones), the target compound likely requires sulfonylation of a thiazole-ethylamine intermediate .
Triazole-Sulfonamide Derivatives ()

Compounds [7–9] in feature 1,2,4-triazole-3-thiones linked to sulfonamide-substituted benzene rings. While structurally distinct from the target compound, they highlight the importance of tautomerism (thione vs. thiol forms) in stability and activity.

Biological Activity

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H20FN3O2SC_{18}H_{20}FN_3O_2S and a molecular weight of approximately 357.43 g/mol. Its structure features a thiazole ring, a fluorinated phenyl group, and a sulfonamide moiety, which contribute to its unique electronic properties and biological interactions.

Property Value
Molecular FormulaC18H20FN3O2SC_{18}H_{20}FN_3O_2S
Molecular Weight357.43 g/mol
Key Functional GroupsThiazole, Sulfonamide

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. Studies indicate that compounds with similar thiazole structures often exhibit potent activity against bacteria and fungi due to their ability to disrupt microbial cell functions.

  • Mechanism : The thiazole ring is known for its role in inhibiting bacterial growth by interfering with essential enzymatic processes. The sulfonamide group may also contribute to this activity by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties through various mechanisms:

  • Cell Line Studies : In vitro studies have shown that the compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
  • Target Interaction : The compound is believed to interact with key molecular targets such as thioredoxin reductase (TrxR), which is crucial in cancer progression. Inhibition of TrxR can lead to increased oxidative stress in cancer cells, promoting cell death .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Antimicrobial Efficacy : A study reported that derivatives of thiazole compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics.
  • Anticancer Potential : In another study, the compound was tested against multiple cancer cell lines, showing IC50 values in the micromolar range. The results indicated that it could serve as a lead compound for further development into anticancer therapies.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : This can be achieved through methods such as Hantzsch thiazole synthesis.
  • Substitution Reactions : Introduction of the 3-fluorophenyl group via nucleophilic substitution.
  • Final Coupling : The final product is obtained by coupling the thiazole derivative with 4-methoxy-3-methylbenzene sulfonamide under controlled conditions.

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize during the synthesis of this compound to enhance yield and purity?

  • Methodological Answer : Key parameters include:

  • Temperature : Maintaining precise temperature control (e.g., 60–80°C) to avoid side reactions .
  • Solvent Choice : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .
  • pH : Adjusting pH to 7–8 during sulfonamide coupling to minimize hydrolysis .
  • Reaction Monitoring : Use HPLC to track reaction progress and identify by-products early .

Q. Which analytical techniques are recommended for characterizing intermediates and the final product?

  • Methodological Answer :

  • NMR Spectroscopy : For confirming regiochemistry of the thiazole ring and sulfonamide linkage (e.g., 1^1H and 13^{13}C NMR) .
  • HPLC : To assess purity (>95%) and quantify impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer :

  • Storage Conditions : Use inert atmospheres (argon) and desiccants to prevent moisture absorption, which can hydrolyze the sulfonamide group .
  • Temperature : Store at –20°C in amber vials to avoid photodegradation of the thiazole moiety .

Advanced Research Questions

Q. How do the 3-fluorophenyl and thiazole groups influence the compound's reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • The 3-fluorophenyl group acts as an electron-withdrawing substituent, activating the thiazole ring toward nucleophilic attack at the 4-position .
  • Steric Effects : The ethyl linker between the thiazole and sulfonamide reduces steric hindrance, facilitating reactions at the sulfonamide sulfur .
  • Experimental validation: Perform kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled conditions .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects .
  • QSAR Modeling : Correlate structural features (e.g., electron-withdrawing groups on the phenyl ring) with activity trends across datasets .
  • Target Validation : Use X-ray crystallography or cryo-EM to confirm binding interactions with purported targets (e.g., carbonic anhydrase isoforms) .

Q. How can X-ray crystallography using SHELX software improve structural determination accuracy?

  • Methodological Answer :

  • Data Collection : Use high-resolution (<1.2 Å) datasets to resolve electron density for flexible groups (e.g., methoxy substituents) .
  • Refinement in SHELXL : Apply restraints for anisotropic displacement parameters of the fluorine atom to reduce overfitting .
  • Validation Tools : Utilize CCDC Mercury to analyze hydrogen-bonding networks and π-stacking interactions .

Q. What methodologies elucidate the compound's mechanism of action against biological targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC50_{50} values against purified enzymes (e.g., kinases, proteases) under varying substrate concentrations .
  • Molecular Docking : Use AutoDock Vina to predict binding poses, followed by MD simulations to assess stability of ligand-target complexes .
  • Cellular Uptake Studies : Radiolabel the compound with 14^{14}C to quantify intracellular accumulation in target tissues .

Q. How can structural modifications enhance pharmacokinetic properties while retaining activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy to improve metabolic stability .
  • Prodrug Design : Introduce ester moieties at the sulfonamide nitrogen to enhance oral bioavailability .
  • In Silico ADMET Prediction : Use SwissADME to prioritize derivatives with favorable LogP (1–3) and low CYP inhibition .

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